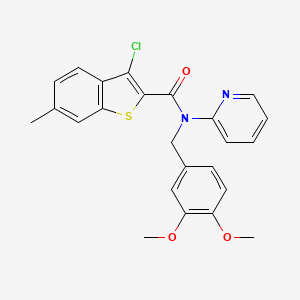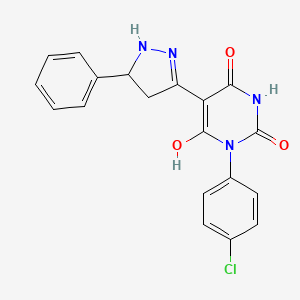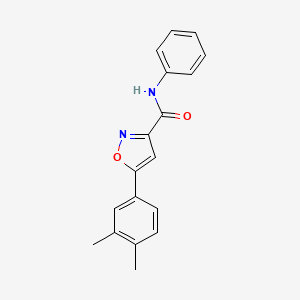![molecular formula C23H27N3O3 B11341516 1-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11341516.png)
1-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one, a mouthful of a name, belongs to the family of nitrogen-containing heteroarenes. These compounds often appear in natural products and synthetic bioactive molecules due to their stability and ability to form crucial hydrogen bonds with “privileged structures” . The compound’s unique structure combines a benzimidazole core with a pyrrolidine ring, making it an intriguing candidate for further exploration.
Preparation Methods
Synthesis:: The compound can be synthesized via a mechanochemical process by mixing 4-methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This reaction yields 1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enone, which serves as an intermediate.
Industrial Production:: While industrial-scale production methods are not explicitly documented, the synthetic reactions involved (preparation of chalcone and triazole Michael-addition to chalcone) exhibit favorable green metrics .
Chemical Reactions Analysis
The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions for these transformations remain to be fully explored. Major products arising from these reactions could include derivatives with modified functional groups or altered aromatic systems.
Scientific Research Applications
Chemistry:: 1-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one may serve as a building block for designing novel ligands, catalysts, or materials due to its unique structure.
Biology and Medicine:: Triazole derivatives, like this compound, have exhibited diverse biological activities . Further investigations may reveal its interactions with cellular targets and pathways.
Industry:: Given its intriguing structure, the compound might find use in specialty chemicals, pharmaceuticals, or materials science.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an open question. Investigating its molecular targets and signaling pathways will shed light on its biological activity.
Comparison with Similar Compounds
While specific analogs are not mentioned, exploring related compounds (such as other β-azolyl ketones or benzimidazole derivatives) will highlight its uniqueness and potential advantages.
Properties
Molecular Formula |
C23H27N3O3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C23H27N3O3/c1-3-22(27)25-14-6-9-21(25)23-24-19-7-4-5-8-20(19)26(23)15-16-29-18-12-10-17(28-2)11-13-18/h4-5,7-8,10-13,21H,3,6,9,14-16H2,1-2H3 |
InChI Key |
UELYQJDTNQPLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11341438.png)
![N-[4,5-Dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-thiophenecarboxamide](/img/structure/B11341441.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide](/img/structure/B11341452.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11341454.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11341462.png)

![2-(4-chloro-3-methylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B11341481.png)
![1-butyl-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11341491.png)

![7-Chloro-1-(4-ethylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11341503.png)

![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide](/img/structure/B11341511.png)
